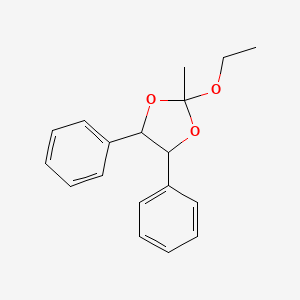![molecular formula C16H10ClFN2S B14593309 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine CAS No. 61383-75-3](/img/structure/B14593309.png)
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a thiazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product yield .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites, using reagents such as sodium hydroxide or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a component in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites on proteins. This binding can lead to the inhibition of enzyme activity, resulting in the suppression of cell growth and proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
- (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine is primarily used in pharmaceutical research, while 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione is studied for its potential as an anti-inflammatory agent .
Eigenschaften
CAS-Nummer |
61383-75-3 |
|---|---|
Molekularformel |
C16H10ClFN2S |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine |
InChI |
InChI=1S/C16H10ClFN2S/c17-13-5-1-11(2-6-13)9-19-16-20-15(10-21-16)12-3-7-14(18)8-4-12/h1-10H |
InChI-Schlüssel |
FJYUBQNBJAGRAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
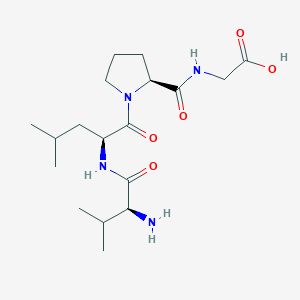
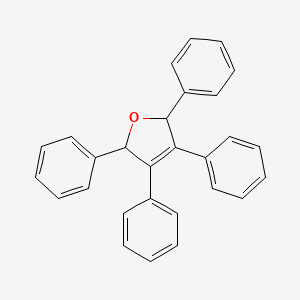
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)
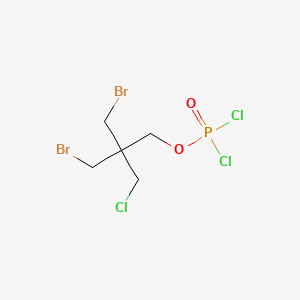
![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)

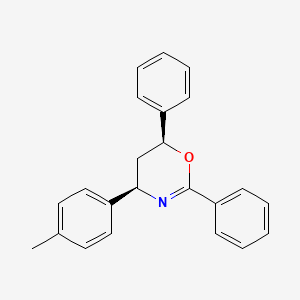
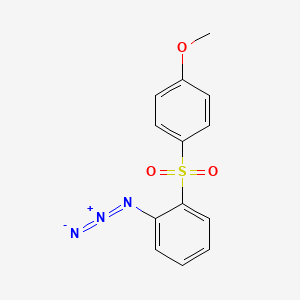
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
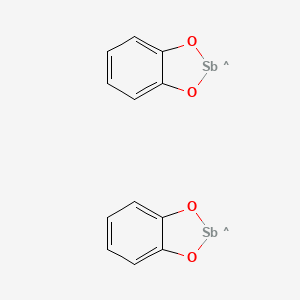
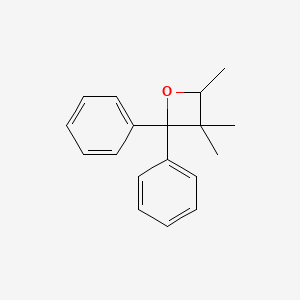
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
